molecular formula C16H23FN2O2 B13198807 tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate

tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate

Cat. No.: B13198807
M. Wt: 294.36 g/mol
InChI Key: JIGWOQRYVVMPAI-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate is an organic compound with the molecular formula C16H24FN2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate typically involves the reaction of 4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. It is also used in the development of new biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific receptors and enzymes .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a piperidinyl group. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-14-10-18-9-8-13(14)11-4-6-12(17)7-5-11/h4-7,13-14,18H,8-10H2,1-3H3,(H,19,20)

InChI Key

JIGWOQRYVVMPAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1C2=CC=C(C=C2)F

Origin of Product

United States

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